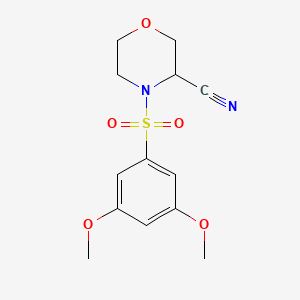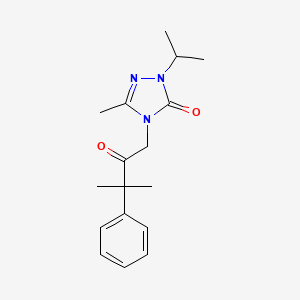![molecular formula C13H15N3O3 B6968373 3-[(2-Methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6968373.png)
3-[(2-Methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyridine ring, an oxadiazaspiro framework, and a dione functional group. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-methylpyridine, undergoes a methylation reaction to introduce the methyl group at the 3-position.
Spirocyclic Framework Construction: The pyridine derivative is then reacted with a suitable diacid chloride to form the spirocyclic intermediate. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Oxadiazaspiro Formation: The intermediate undergoes cyclization with an appropriate diamine, such as ethylenediamine, under reflux conditions to form the oxadiazaspiro structure.
Dione Formation: Finally, the compound is oxidized using a mild oxidizing agent like manganese dioxide to introduce the dione functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dione functional group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the dione group, converting it to a diol.
Common Reagents and Conditions
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Diol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic organic chemistry research.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring and the spirocyclic framework can interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Similar compounds have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione would depend on its specific application. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the spirocyclic framework can provide steric hindrance, affecting the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methylpyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione: Lacks the oxygen atom in the spirocyclic framework.
3-[(2-Methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane: Lacks the dione functionality.
2-Methyl-3-(pyridin-3-ylmethyl)pyridine: Lacks the spirocyclic and dione structures.
Uniqueness
The presence of both the oxadiazaspiro framework and the dione functionality makes 3-[(2-Methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione unique. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(2-methylpyridin-3-yl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-10(3-2-5-14-9)7-16-11(17)13(15-12(16)18)4-6-19-8-13/h2-3,5H,4,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUSGQQSWXWGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN2C(=O)C3(CCOC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[3-[[1-[1-(hydroxymethyl)cyclobutyl]-2-methylpropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6968302.png)
![4,4-difluoro-N-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B6968307.png)
![2-(4-Fluorophenyl)-2-[4-[(2-methyltriazol-4-yl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6968309.png)
![3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6968311.png)
![4-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,5-dihydro-2H-1lambda6,4-benzothiazepine 1,1-dioxide](/img/structure/B6968316.png)
![1-(3,5-Dimethoxyphenyl)-3-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B6968317.png)

![[3-Ethoxy-2,2-dimethyl-1-(1,2-oxazol-3-ylmethylamino)cyclobutyl]methanol](/img/structure/B6968320.png)



![4-methoxy-N-[(2-methyltriazol-4-yl)methyl]-N-prop-2-enylbenzenesulfonamide](/img/structure/B6968354.png)
![5-Benzyl-3-[(2-methylpyridin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B6968361.png)
![N,N-dimethyl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazol-3-amine](/img/structure/B6968366.png)
